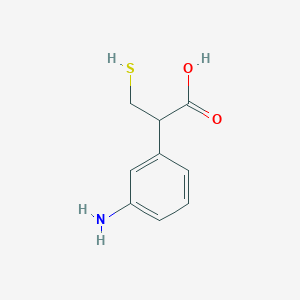![molecular formula C14H12O4 B12577612 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 185752-23-2](/img/structure/B12577612.png)
3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the reaction of 3-acetylcoumarin with an appropriate allylating agent. One common method is the reaction of 3-acetylcoumarin with allyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Interacting with DNA: The compound may bind to DNA, leading to the inhibition of cancer cell proliferation.
Modulating Receptor Activity: It can interact with specific receptors on cell surfaces, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylcoumarin: A precursor in the synthesis of 3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one.
7-Allyloxycoumarin: A structurally similar compound with different biological activities.
3-Hydroxy-2H-1-benzopyran-2-one: Another benzopyran derivative with distinct properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
185752-23-2 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
3-acetyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C14H12O4/c1-3-6-17-11-5-4-10-7-12(9(2)15)14(16)18-13(10)8-11/h3-5,7-8H,1,6H2,2H3 |
Clave InChI |
XKVGSBFKKRBGGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C(C=C2)OCC=C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
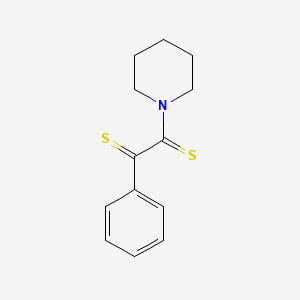
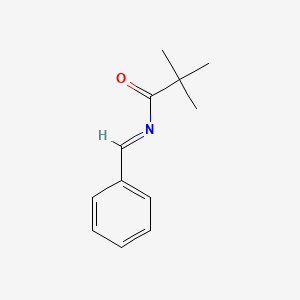
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
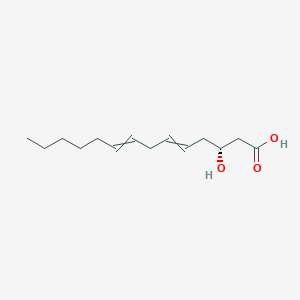
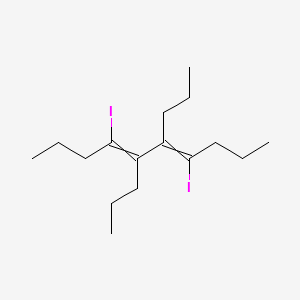

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
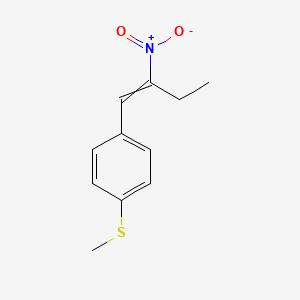
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
